3-Iodo-4-methylthiophene
Overview
Description
The compound of interest, 3-Iodo-4-methylthiophene, is a halogenated thiophene derivative that has been studied for its potential applications in various fields, including materials science and organic synthesis. The presence of the iodine and methyl groups on the thiophene ring influences its reactivity and electronic properties, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-pot synthesis involving copper(II) oxide, iodine, and dimethyl sulfoxide can be used to prepare 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, which can be further converted into 3-methylthio-substituted thiophenes through a domino process involving reduction and Paal-Knorr cyclization . Another approach for synthesizing thiophene derivatives is the electrophilic iodocyclization of S-hydroxy-2-butynyl ethanethioates, which yields 3,4-diiododihydrothiophenes . These methods highlight the versatility of thiophene chemistry and the potential pathways for synthesizing 3-Iodo-4-methylthiophene.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be significantly altered by substituents, which affect their electronic and steric properties. For example, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, has been determined using X-ray diffraction and further analyzed using density functional theory (DFT) methods . Such studies provide insights into the conformation and electronic distribution within the molecule, which are crucial for understanding the reactivity and properties of 3-Iodo-4-methylthiophene.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, which can be utilized to synthesize complex organic molecules. The presence of the iodine atom in 3-Iodo-4-methylthiophene makes it a suitable candidate for cross-coupling reactions, such as the Suzuki coupling, which is used to synthesize regioregular polythiophenes . Additionally, the methyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in electrophilic substitutions and polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituents like alkyl, benzyl, and methoxy groups can affect the solubility, conductivity, and optical properties of polythiophenes . For instance, the introduction of alkoxy and cyano groups on the thiophene ring leads to strong electronic dissymmetry, which can be exploited to synthesize regioisomers of bithiophene derivatives with distinct properties . The electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophene precursors also demonstrate the impact of molecular structure on the material's characteristics .
Scientific Research Applications
Iodination Processes and Molecular Structure Studies : 3,4,5-Triiodo-2-methylthiophene, related to 3-Iodo-4-methylthiophene, is an important product in iodination studies, offering insights into molecular structures through X-ray crystallography and NMR techniques (Patel et al., 2019).
Lithium-Iodine Exchange Mechanisms : Investigations into the lithium-iodine exchange in iodothiophenes, which are closely related to 3-Iodo-4-methylthiophene, have been conducted to understand their reactivity and potential applications in organic synthesis (Reich & Whipple, 2005).
Conductive Polymer Research : Studies on polythiophenes and poly(4-methylthiophenes) have explored their potential in conducting polymers, which are crucial for electronic applications (Chen & Tsai, 1993).
Optical and Electronic Properties : Research into the electronic structure of alkyl, benzyl, and methoxy derivatives of polythiophene, including those related to 3-Iodo-4-methylthiophene, provides insights into their potential for high conductivities and solubility properties (Thémans, André, & Brédas, 1987).
Electropolymerization Studies : Research has also been done on the electropolymerization of 3-methylthiophene, which is closely related to 3-Iodo-4-methylthiophene, for potential applications in electrochemical processes (Gergely & Inzelt, 2001).
Electrochemical Properties and Applications : Studies on poly(3-methylthiophene) have delved into its electrochemical properties and potential applications in fields like battery technology (Marque, Roncali, & Garnier, 1987).
Safety And Hazards
Future Directions
Thiophene derivatives, including 3-Iodo-4-methylthiophene, have been the focus of many research studies due to their potential biological activities and their role in the synthesis of advanced compounds . Future research may continue to explore the synthesis methods, chemical properties, and potential applications of these compounds.
properties
IUPAC Name |
3-iodo-4-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPOXUMOAGCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312832 | |
Record name | 3-Iodo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylthiophene | |
CAS RN |
16494-41-0 | |
Record name | 3-Iodo-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16494-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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